DDEP (4-Ethyl) vs. DDC (4-Methyl): In Vivo CYP Destruction Efficacy in Rat Liver
DDEP achieves a substantially greater magnitude of total hepatic microsomal cytochrome P-450 destruction than its 4-methyl analog DDC following in vivo administration to rats [1]. This differential efficacy makes DDEP the preferred tool when profound CYP depletion is required.
| Evidence Dimension | Total hepatic microsomal cytochrome P-450 level reduction |
|---|---|
| Target Compound Data | ~75% decrease from control |
| Comparator Or Baseline | DDC (4-methyl analog): ~25% decrease from control |
| Quantified Difference | DDEP induces a ~3-fold greater reduction in total CYP content than DDC |
| Conditions | Male Sprague-Dawley rats; single intraperitoneal injection (50 mg/kg); hepatic microsomes isolated 24 h post-dose; cytochrome P-450 measured by CO-difference spectrum |
Why This Matters
For researchers inducing experimental porphyria or CYP depletion models, DDEP provides a more robust and reliable phenotype than DDC, reducing the number of animals needed to achieve the desired CYP knockdown.
- [1] Coffman BL, Ingall G, Tephly TR. The formation of N-alkylprotoporphyrin IX and destruction of cytochrome P-450 in the liver of rats after treatment with 3,5-diethoxycarbonyl-1,4-dihydrocollidine and its 4-ethyl analog. Arch Biochem Biophys. 1982;218(1):219-228. View Source
